p-Lacto-N-hexaose (pLNH)

Vue d'ensemble

Description

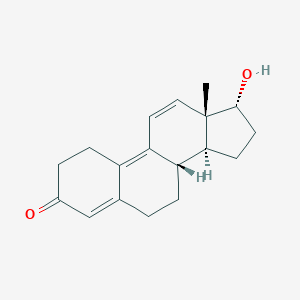

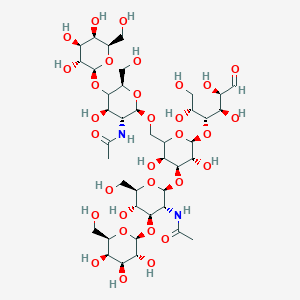

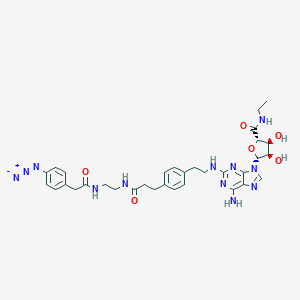

P-Lacto-N-hexaose (pLNH) is a type of oligosaccharide, which is a carbohydrate molecule made up of a small number of simple sugars. It is a product of lactose, a disaccharide found in milk, and is a component of human milk oligosaccharides (HMOs). HMOs are complex carbohydrates that are only found in breast milk, and pLNH is one of the most abundant types of HMOs.

Applications De Recherche Scientifique

Isolation and Structural Elucidation

- p-Lacto-N-hexaose (pLNH) and its derivatives have been isolated from human milk, providing insights into their structures. These oligosaccharides, including fucosyllacto-N-hexaose and sialyl fucosyllacto-N-hexaose, have been characterized using techniques like borate paper electrophoresis and glycosidase digestion (Yamashita, Tachibana, & Kobata, 1977).

Chemical Synthesis

- The first synthesis of pLNH, using a convergent strategy, has been accomplished. This synthetic approach is significant for understanding the complex structures of human milk oligosaccharides (Bandara, Stine, & Demchenko, 2019).

Tumor-Associated Antigens

- Synthesized derivatives of pLNH, such as di- and trifucosylated para-lacto-N-hexaose, have been linked to tumor-associated antigens. These structures, present in human milk, show potential in cancer research (Nilsson, Lönn, & Norberg, 1991).

High-Performance Liquid Chromatography (HPLC) Characterization

- The use of HPLC and proton NMR spectroscopy has been instrumental in characterizing lacto-N-hexaose and its fucosylated derivatives from human milk. This helps in understanding the structural composition of these complex sugars (Dua, Goso, Dube, & Bush, 1985).

Application in Microbial Metabolism

- pLNH's metabolic pathway involving N-acetylhexosamine 1-kinase has been identified in Bifidobacterium longum, which suggests its role in intestinal colonization and interaction with human milk oligosaccharides (Nishimoto & Kitaoka, 2007).

Binding to Helicobacter pylori

- Lacto-N-difucohexaose I, a derivative of pLNH, has been synthesized for its potential to bind to Helicobacter pylori, indicating its relevance in studying bacterial pathogenesis and host-microbe interactions (Miyazaki, Sato, Furukawa, & Ajisaka, 2010).

Chemoenzymatic Synthesis

- The chemoenzymatic synthesis of pLNH combines chemical and enzymatic methods, demonstrating the complexity of human milk oligosaccharides and providing avenues for detailed structural studies (Ooi et al., 2022).

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31?,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUKBMAGFHJXMR-CFKMSTDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68N2O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745488 | |

| Record name | p-Lacto-N-hexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1073.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Lacto-N-hexaose (pLNH) | |

CAS RN |

64331-48-2 | |

| Record name | p-Lacto-N-hexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

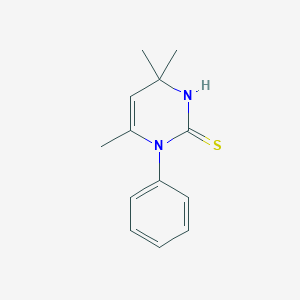

![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)